molecular formula C18H21Cl2N3OS2 B2559260 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1052531-60-8

5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2559260
CAS No.: 1052531-60-8
M. Wt: 430.41
InChI Key: HANCVHCZKRVSFK-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a benzo[d]thiazole moiety and a dimethylaminopropyl side chain. Its structural complexity arises from the combination of a chloro-substituted thiophene core, a methylated benzothiazole group, and a tertiary amine-containing propyl chain. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name

5-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS2.ClH/c1-12-6-4-7-13-16(12)20-18(25-13)22(11-5-10-21(2)3)17(23)14-8-9-15(19)24-14;/h4,6-9H,5,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANCVHCZKRVSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a thiophene ring, a benzo[d]thiazole moiety, and a dimethylaminopropyl group. Its molecular formula is C15H17ClN2OSC_{15}H_{17}ClN_2OS, and it has a molecular weight of approximately 308.82 g/mol. The presence of the chloro group and various functional groups contributes to its biological activity.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer and infectious diseases.
  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, possibly through interference with bacterial cell wall synthesis or metabolic pathways.
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Antitumor Activity

Several studies have explored the antitumor potential of thiophene-based compounds. For instance, derivatives similar to 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values for related compounds often range from 1 to 10 µM, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity. In vitro tests have shown effective inhibition against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) were reported as low as 0.02 µg/mL for certain derivatives in related studies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiophene and benzo[d]thiazole moieties significantly affect biological activity:

Modification Effect on Activity
Substitution at the 4-positionIncreases antitumor activity
Presence of dimethylamino groupEnhances solubility and bioavailability
Chlorine substitutionImproves binding affinity to target proteins

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of various thiophene derivatives on HepG2 liver cancer cells. The results indicated that the presence of the dimethylaminopropyl group significantly enhanced cell death compared to other substitutions .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited bactericidal effects at concentrations lower than those required for traditional antibiotics .
  • Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with low toxicity observed in mammalian cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Core Structural Differences

  • Target Compound: Contains a thiophene-2-carboxamide backbone with a 4-methylbenzo[d]thiazole and dimethylaminopropyl substituents.
  • Pyrazole Analogs (e.g., Compounds 3a–3e in ): Feature a pyrazole-4-carboxamide core with aryl/heteroaryl (e.g., phenyl, 4-chlorophenyl) and cyano substituents.
Property Target Compound Pyrazole Analogs (e.g., 3a–3e)
Core Structure Thiophene-2-carboxamide Pyrazole-4-carboxamide
Key Substituents 4-Methylbenzo[d]thiazole, dimethylaminopropyl Aryl groups (e.g., phenyl, 4-chlorophenyl), cyano group
Salt Form Hydrochloride Neutral
Molecular Weight Estimated >450 g/mol 403–437 g/mol (e.g., 3a: 403.1 g/mol; 3b: 437.1 g/mol)
Functional Groups Tertiary amine (dimethylamino), benzothiazole Cyano (-CN), aryl halides (e.g., Cl, F)

Physicochemical Properties

  • Pyrazole Analogs: Melting points correlate with substituent polarity. For example:
  • 3a (phenyl/phenyl): 133–135°C
  • 3d (4-fluorophenyl): 181–183°C (higher due to fluorine’s electronegativity) .
  • Solubility :
    • The hydrochloride salt of the target compound likely exhibits enhanced aqueous solubility compared to neutral pyrazole analogs.

Substituent Effects on Bioactivity (Inferred)

  • Benzothiazole vs. Pyrazole : The benzothiazole group in the target compound may enhance lipophilicity and DNA-binding affinity compared to pyrazole cores, as seen in other benzothiazole-based anticancer agents.
  • Chloro Substituent : Common in both the target and pyrazole analogs; enhances metabolic stability and target binding via hydrophobic interactions.

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